molecular formula C10H22N2 B15319981 n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine

Cat. No.: B15319981
M. Wt: 170.30 g/mol
InChI Key: ZOQMUMXPAAJHAV-UHFFFAOYSA-N
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Description

Chemical Structure: n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine (CAS: Not explicitly provided) is a tertiary amine featuring:

  • A methyl group (–CH₃) attached to the central nitrogen.
  • A propan-2-amine (isopropyl) group (–CH(CH₃)₂).
  • A 2-(pyrrolidin-2-yl)ethyl substituent, where a pyrrolidine ring (5-membered cyclic amine) is linked via an ethyl chain (–CH₂CH₂–) to the nitrogen atom.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-methyl-N-(2-pyrrolidin-2-ylethyl)propan-2-amine

InChI

InChI=1S/C10H22N2/c1-9(2)12(3)8-6-10-5-4-7-11-10/h9-11H,4-8H2,1-3H3

InChI Key

ZOQMUMXPAAJHAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CCC1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine typically involves multiple steps. One common method starts with the reaction of pyrrolidine with an appropriate alkyl halide to form a pyrrolidinyl-ethyl intermediate. This intermediate is then reacted with a secondary amine to introduce the methyl and propyl groups.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

N-Alkylation and Acylation

The tertiary amine group undergoes alkylation with alkyl halides or acylation with acyl chlorides. These reactions modify the compound’s steric and electronic properties, enhancing its potential in drug discovery.

Reaction Type Reagents/Conditions Products Key Features
N-AlkylationAlkyl halides, base (e.g., K<sub>2</sub>CO<sub>3</sub>)Quaternary ammonium saltsIncreased steric bulk; potential for ionic liquid applications .
AcylationAcyl chlorides, DIPEAAmidesImproved solubility and metabolic stability .

Catalytic Hydrogenation

The pyrrolidine ring can undergo hydrogenation under transition-metal catalysis. For example, rhodium or palladium catalysts facilitate selective reductions:

Pyrrolidine+H2Rh/CSaturated amine derivatives\text{Pyrrolidine} + \text{H}_2 \xrightarrow{\text{Rh/C}} \text{Saturated amine derivatives}

  • Conditions : H<sub>2</sub> (1–3 atm), Ru or Rh catalysts, room temperature .

  • Outcome : Saturated rings exhibit altered binding affinities to biological targets .

Metal-Catalyzed Coupling Reactions

The compound participates in cross-coupling reactions via its nitrogen lone pairs. Notable examples include:

  • Dual Rh(II)/Pd(0) Catalysis : Forms N-sulfonyl pyrrolidines through sigmatropic rearrangements and allylation .

  • Nickel-Mediated Decarboxylation : Converts carboxylic acid derivatives into functionalized olefins .

Mechanistic Highlights :

  • Rh-carbene intermediates enable stereoselective transformations.

  • Pd(0) facilitates C–N bond formation via oxidative addition .

Radical-Mediated Cycloadditions

Visible light-driven photocatalysis generates alkyl radicals, enabling [3+2] cycloadditions with imines to form complex heterocycles :

Radical precursor+ImineRu(bpy)32+, hvPyrrolidine derivatives\text{Radical precursor} + \text{Imine} \xrightarrow{\text{Ru(bpy)}_3^{2+}, \ hv} \text{Pyrrolidine derivatives}

  • Key Catalyst : Ru(bpy)<sub>3</sub>Cl<sub>2</sub> under redox-neutral conditions.

  • Applications : Synthesis of bioactive molecules with high diastereoselectivity .

Ring-Opening and Functionalization

The pyrrolidine ring can undergo acid-catalyzed ring-opening or oxidative cleavage:

  • Acid Hydrolysis : Yields linear diamines, useful in polymer chemistry.

  • Oxidation : MCPBA or H<sub>2</sub>O<sub>2</sub> converts pyrrolidine to γ-lactams, enhancing drug-like properties .

Biological Activity and Receptor Interactions

While not a direct chemical reaction, the compound’s interactions with neurotransmitter receptors (e.g., serotonin, dopamine) inform its derivatization strategies:

  • Structural Analogs : Modifications at the pyrrolidine nitrogen improve selectivity for CNS targets .

  • Metabolic Pathways : Oxidative metabolism via cytochrome P450 enzymes generates hydroxylated metabolites .

Comparative Reactivity of Structural Analogs

Compound Reactivity Profile Key Differences
N-MethylpyrrolidineLimited steric hindrance; faster alkylationLacks propan-2-amine backbone
N-BenzylpyrrolidineEnhanced lipophilicity; slower acylationBenzyl group alters electronic effects
ProlinolOH group enables hydrogen bondingPolar functional group

Scientific Research Applications

Chemistry: In chemistry, n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine is used as a building block for synthesizing more complex molecules. It can serve as an intermediate in the production of pharmaceuticals and other fine chemicals.

Biology: In biological research, the compound may be used to study the effects of similar structures on biological systems. It can be a tool for understanding molecular interactions and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Industry: In industry, this compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological responses. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Amines

Compound Name Structural Features Molecular Weight (g/mol) Key Properties/Applications References
n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine Pyrrolidine ring + ethyl spacer + isopropyl group ~184.3 (calculated) Discontinued; potential CNS activity due to pyrrolidine’s affinity for amine transporters.
N-Methyl-N-(pyrrolidin-2-ylmethyl)propan-2-amine (CAS 1021015-06-4) Pyrrolidine directly linked via methyl group (–CH₂–) to nitrogen ~170.3 (calculated) Shorter linker reduces flexibility; may exhibit altered receptor binding kinetics.
N-[2-(1H-Indol-3-yl)ethyl]-N-(propan-2-yl)propan-2-amine Indole ring replaces pyrrolidine; ethyl spacer retained ~245.4 (calculated) Interacts with serotonin receptors (5-HT) due to indole moiety; psychoactive potential.
Methiopropamine (N-Methyl-1-(thiophen-2-yl)propan-2-amine) Thiophene ring replaces pyrrolidine; lacks ethyl spacer ~169.3 (calculated) Stimulant effects; interacts with dopamine/norepinephrine transporters.
N-(2-Pyridinylmethyl)-2-propanamine Pyridine ring (aromatic, less basic) replaces pyrrolidine; methyl linker ~150.2 (calculated) Reduced basicity (pKa ~5 for pyridine) may limit CNS penetration.
N-(2-Chloroethyl)-N-(propan-2-yl)propan-1-amine (CAS 763884-48-6) Chloroethyl group introduces electronegativity; linear propane chain ~149.6 (calculated) Chlorine increases reactivity; potential alkylating agent or intermediate in synthesis.

Structural Modifications and Implications

Pyrrolidine vs. Heterocyclic Substitutions
  • Pyrrolidine: Enhances basicity and hydrogen-bonding capacity, favoring interactions with biological targets like monoamine transporters .
  • Indole : Introduces aromaticity and planar structure, enabling π-π stacking with serotonin receptors (e.g., 5-HT₂A) .
  • Thiophene/Pyridine : Reduced basicity (pyridine) or sulfur-mediated interactions (thiophene) alter target selectivity and pharmacokinetics .
Linker Length and Flexibility
  • Methyl Linker (CAS 1021015-06-4): Restricts conformational freedom, possibly reducing affinity for larger receptors .
Substituent Effects
  • Isopropyl Group : Common in CNS-active compounds due to lipophilicity, aiding blood-brain barrier penetration .

Biological Activity

n-Methyl-N-(2-(pyrrolidin-2-yl)ethyl)propan-2-amine, commonly referred to as a variant of the compound 1-(1-methyl-2-pyrrolidinyl)-2-propanamine, is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound belongs to a class of substances that interact with the central nervous system and may exhibit psychoactive properties. Understanding its biological activity is essential for exploring its therapeutic potential and safety profile.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines such as dopamine, norepinephrine, and serotonin. Its structural similarity to other psychoactive compounds suggests that it may act as a stimulant or modulator within these pathways.

1. Stimulant Properties

Research indicates that compounds similar to this compound often exhibit stimulant effects. These effects are characterized by increased alertness, energy, and euphoria. The compound's ability to enhance dopamine release may contribute to these stimulant properties.

2. Potential Therapeutic Applications

Due to its stimulant nature, this compound may have applications in treating conditions such as attention deficit hyperactivity disorder (ADHD) or narcolepsy. However, further research is necessary to establish efficacy and safety profiles.

3. Toxicity and Side Effects

While stimulant compounds can provide therapeutic benefits, they also carry risks of addiction and adverse effects such as anxiety, increased heart rate, and hypertension. Toxicological studies are critical for understanding the safety margins of this compound.

Case Studies

Several studies have explored the pharmacological effects of compounds structurally related to this compound:

  • Study on Stimulant Effects :
    • A study conducted on similar compounds demonstrated significant increases in locomotor activity in rodent models, suggesting potent stimulant effects (source: MDPI) .
  • Neurotransmitter Interaction :
    • Another research article highlighted the interaction of related compounds with serotonin receptors, indicating potential for mood enhancement (source: PMC) .
  • Safety Profile :
    • Toxicological assessments revealed dose-dependent increases in cardiovascular stress markers in animal studies, emphasizing the need for careful dosage regulation (source: MDPI) .

Data Table: Biological Activity Summary

Biological ActivityObservationsReferences
Stimulant EffectsIncreased locomotor activity
Interaction with NeurotransmittersModulation of serotonin levels
ToxicityDose-dependent cardiovascular stress
Potential Therapeutic UseADHD and narcolepsy treatment

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